molecular formula C9H12O B1281492 Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde CAS No. 38259-00-6

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde

Cat. No. B1281492
CAS RN: 38259-00-6
M. Wt: 136.19 g/mol
InChI Key: KCHFYKPIADOPBJ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is a chemical compound that is part of a broader class of bicyclic structures with potential applications in polymerization and natural product synthesis. The compound's structure includes a bicyclic octene ring system with a carboxaldehyde functional group, which can participate in various chemical reactions due to its electrophilic nature .

Synthesis Analysis

The synthesis of related bicyclic compounds often involves strategies such as the Diels-Alder reaction, which is a cornerstone in the construction of cyclic structures. For instance, bicyclo[2.2.2]oct-7-ene derivatives have been synthesized using a one-pot Diels-Alder reaction, demonstrating the utility of this method in creating complex bicyclic frameworks . Similarly, the synthesis of bicyclo[2.2.2]oct-5-en-2-ones has been achieved through Diels-Alder reactions with masked ortho-benzoquinones, highlighting the versatility of this approach in generating the core bicyclic structure .

Molecular Structure Analysis

The molecular structure of bicyclic compounds like Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is characterized by a rigid framework that can influence the compound's reactivity and physical properties. The presence of a carboxaldehyde group in such a rigid system can lead to unique reactivity patterns, as seen in the regioregular polymerization of related carboxaldehyde-containing monomers . The rigidity of the bicyclic structure also plays a role in the synthesis of chiral bicyclo[2.2.2]oct-5-en-2-ones, where the stereochemistry of the product can be controlled using chiral auxiliaries .

Chemical Reactions Analysis

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde and its derivatives are versatile intermediates in various chemical reactions. They can undergo polymerization reactions, such as the alternating ring-opening metathesis polymerization (AROMP), to yield polymers with specific regio- and stereochemistry . Additionally, the bicyclic structure can be functionalized through reactions like the aldol reaction to produce β-hydroxy ketones and enones, which have distinct odor properties . The presence of the carboxaldehyde group also allows for further transformations, such as the preparation of C2-symmetric ligands for catalytic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. For example, polyimides derived from bicyclo[2.2.2]oct-7-ene tetracarboxylic dianhydrides are soluble in polar solvents, form colorless films, and exhibit thermal stability up to approximately 360°C . The polymerization of bicyclo[2.2.2]oct-2-ene results in polymers with a specific cis/trans double bond distribution, which can affect the material's properties . The rigidity of the bicyclic framework also contributes to the stereoselectivity observed in the synthesis of related compounds .

Scientific Research Applications

  • Scientific Field: Biochemistry
    • Application : Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is used as a model compound for the study of amino acid transporters .
    • Method of Application : It is used as an L-selective inhibitor that can induce the suppression of cell growth and cancer cell apoptosis at suitable concentrations .
    • Results : The interest in synthetic amino acids possessing a bicycle [2.2.2]octane structure is highlighted by a number of investigations relating to their biological action .
  • Scientific Field: Material Science

    • Application : Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride is used to prepare thermo-cured cycloaliphatic polyamic acid and photo-cured cycloaliphatic polyamic ester, which are then converted to cycloaliphatic polyimide film .
    • Method of Application : The compound is used in the synthesis of these materials, likely through a polymerization or curing process .
    • Results : The resulting cycloaliphatic polyimide films could have potential applications in various fields due to their unique properties .
  • Scientific Field: Polymer Chemistry

    • Application : 5-Norbornene-2-carboxaldehyde, a similar compound to Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, is used in transition metal-catalyzed synthesis of norbornene-derived homopolymers .
    • Method of Application : This compound is used in the synthesis of homopolymers, likely through a polymerization process .
    • Results : The resulting homopolymers have pendent t-Boc-protected quinizarin moieties, which can be used for patterned fluorescence images .
  • Scientific Field: Organic Chemistry

    • Application : Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is used as a building block in organic synthesis .
    • Method of Application : It is used in various organic reactions to synthesize complex organic molecules .
    • Results : The specific results can vary greatly depending on the context of the study .
  • Scientific Field: Medicinal Chemistry

    • Application : 5-Norbornene-2-carboxaldehyde, a similar compound to Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, is used in the synthesis of norbornene-derived homopolymers having pendent t-Boc-protected quinizarin moieties for patterned fluorescence images .
    • Method of Application : This compound is used in the synthesis of homopolymers, likely through a polymerization process .
    • Results : The resulting homopolymers have potential applications in various fields due to their unique properties .
  • Scientific Field: Material Science

    • Application : Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, a related compound, is used to prepare thermo-cured cycloaliphatic polyamic acid and photo-cured cycloaliphatic polyamic ester, which are then converted to cycloaliphatic polyimide film .
    • Method of Application : The compound is used in the synthesis of these materials, likely through a polymerization or curing process .
    • Results : The resulting cycloaliphatic polyimide films could have potential applications in various fields due to their unique properties .

Safety And Hazards

“Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde” is classified as a combustible liquid (Hazard Statement: H227) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,6-9H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHFYKPIADOPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500302
Record name Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde

CAS RN

38259-00-6
Record name Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
Reactant of Route 2
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
Reactant of Route 3
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
Reactant of Route 4
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
Reactant of Route 5
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
Reactant of Route 6
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde

Citations

For This Compound
11
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 8-Isopropyl-6-methylbicyclo [2.2. 2] oct-5-ene-2-carbaldehyde was evaluated for …
S Eguchi, Y Furukawa, T Suzuki, K Kondo… - The Journal of …, 1985 - ACS Publications
The intramolecular cycloaddition of C-phenyl-lV-(endo-bicyclo [3.2. 1] oct-6-en-3-ylmethyl) nitrone (3) generated in situ from the corresponding hydroxylamine and benzaldehyde gave …
Number of citations: 26 pubs.acs.org
XS Bogle, PA Leber, LA McCullough… - The Journal of Organic …, 2005 - ACS Publications
At 275 C, 8-exo-methylbicyclo[4.2.0]oct-2-ene (1a) undergoes a [1,3] sigmatropic rearrangement to 5-methylbicyclo[2.2.2]oct-2-enes, of which the orbital symmetry-allowed si product is …
Number of citations: 18 pubs.acs.org
A Krantz, CY Lin - Journal of the American Chemical Society, 1973 - ACS Publications
Heating 5-(pent-4-enyl) cyclohexa-l, 3-diene (3) at 210 leads to predominantly tricyclo [5.3. 1.08> 8] undec-9-ene (11) by direct stereoselective cyclization. Minor amounts of the …
Number of citations: 58 pubs.acs.org
K Ishihara, H Kurihara, M Matsumoto… - Journal of the …, 1998 - ACS Publications
Brønsted acid-assisted chiral Lewis acid (BLA) was highly effective as a chiral catalyst for the enantioselective Diels−Alder reaction of both α-substituted and α-unsubstituted α,β-enals …
Number of citations: 224 pubs.acs.org
KE Bartelt, A Fitzgerald, RD Larsen… - The Journal of …, 1991 - ACS Publications
Sa. bc tinuing interest in a detailed analysis of the structural features of these compounds. Most early structural work on compounds of thistype relied on NMR shifts and coupling …
Number of citations: 7 pubs.acs.org
DF Schreiber, Y Ortin, H Müller-Bunz… - Organometallics, 2011 - ACS Publications
Utilizing the aza-Wittig reaction involving the ylid 3,5-(CF 3 ) 2 C 6 H 3 NPPh 3 and 1,1,1,5,5,5-hexafluoro-2,4-pentanedione, a highly fluorinated and electron-withdrawing β-…
Number of citations: 30 pubs.acs.org
CHM Larsen - 2006 - search.proquest.com
The MacMillan group focuses on the development of new strategies that harness the power of simple organic compounds to catalyze asymmetric reactions. To this end, we have …
Number of citations: 2 search.proquest.com
KA Ahrendt - 2003 - search.proquest.com
A general strategy for asymmetric catalysis using purely organic reagents and its application to the Diels-Alder reaction is described in Chapter 1. This organocatalytic strategy is based …
Number of citations: 2 search.proquest.com
J Bah, J Franzén - Chemistry–A European Journal, 2014 - Wiley Online Library
In general, Lewis acid catalysts are metal‐based compounds that owe their reactivity to a low‐lying empty orbital. However, one potential Lewis acid that has received negligible …

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